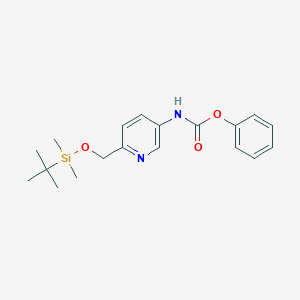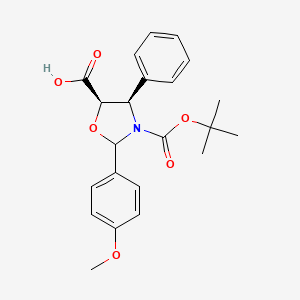
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is a chemical compound with the molecular formula C7H9ClN2O. It is a key intermediate in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase IV inhibitors like Vildagliptin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 typically involves the reaction of chloroacetyl chloride with L-prolinamide . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Materials: Chloroacetyl chloride and L-prolinamide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at low temperatures to control the reactivity of chloroacetyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
科学研究应用
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes.
Industry: Employed in the production of various chemical products and materials.
作用机制
The mechanism of action of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 involves its interaction with specific molecular targets. In the case of dipeptidyl peptidase IV inhibitors, the compound acts by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with type 2 diabetes.
相似化合物的比较
Similar Compounds
Uniqueness
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research.
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
173.62 g/mol |
IUPAC 名称 |
(2S)-1-(2-chloroacetyl)-2-deuteriopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1/i6D |
InChI 键 |
YCWRPKBYQZOLCD-MDBQEPHZSA-N |
手性 SMILES |
[2H][C@]1(CCCN1C(=O)CCl)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


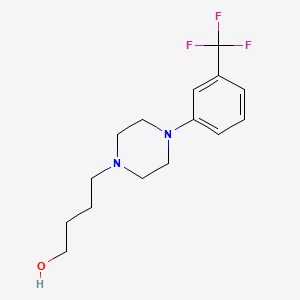
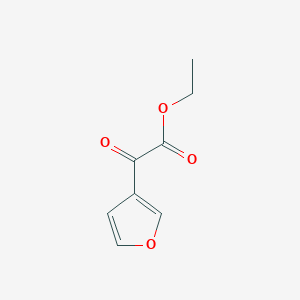
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
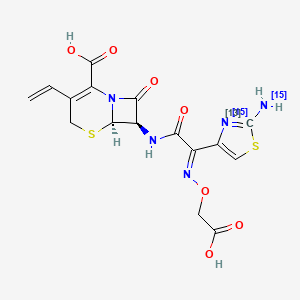
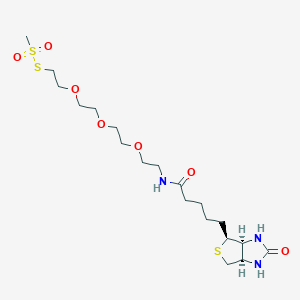
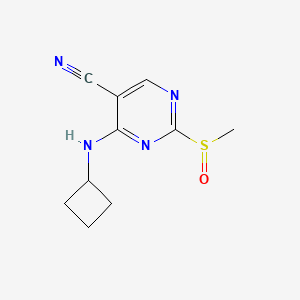
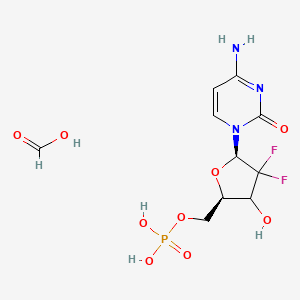

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
